molecular formula C21H18N4O B2852894 (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(naphthalen-1-yl)methanone CAS No. 1704639-57-5

(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(naphthalen-1-yl)methanone

Cat. No. B2852894
M. Wt: 342.402
InChI Key: QXUQDEYYCIRILH-UHFFFAOYSA-N
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Description

(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C21H18N4O and its molecular weight is 342.402. The purity is usually 95%.
BenchChem offers high-quality (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(naphthalen-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(naphthalen-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(naphthalen-1-yl)methanone involves the condensation of 2-methyl-3-formylchromone with 2-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidine followed by reduction and acylation.

Starting Materials
2-methyl-3-formylchromone, 2-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidine, Sodium borohydride, Acetic anhydride, Naphthalen-1-ylmethanamine, Triethylamine, Methanol, Chloroform, Sodium hydroxide, Hydrochloric acid

Reaction
Step 1: Condensation of 2-methyl-3-formylchromone with 2-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidine in methanol with triethylamine as a catalyst to form (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)chromone., Step 2: Reduction of (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)chromone with sodium borohydride in methanol to form (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)chromanol., Step 3: Acylation of (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)chromanol with acetic anhydride in chloroform with triethylamine as a catalyst to form (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(naphthalen-1-yl)methanone., Step 4: Purification of the final product by recrystallization and characterization by spectroscopic methods., Step 5: Neutralization of the reaction mixture with sodium hydroxide and extraction with chloroform followed by washing with hydrochloric acid and water.

properties

IUPAC Name

(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-14-11-20-22-12-16-13-24(10-9-19(16)25(20)23-14)21(26)18-8-4-6-15-5-2-3-7-17(15)18/h2-8,11-12H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUQDEYYCIRILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=CC5=CC=CC=C54)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(naphthalen-1-yl)methanone

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